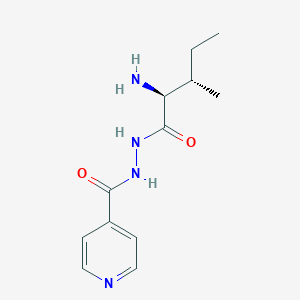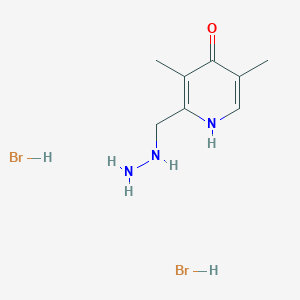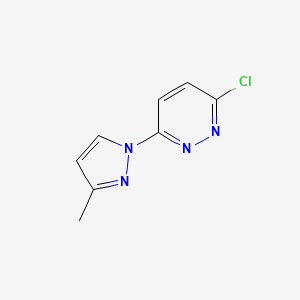
3-chloro-6-(3-méthyl-1H-pyrazol-1-yl)pyridazine
Vue d'ensemble
Description
3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound with the molecular formula C8H7ClN4. It is characterized by a pyridazine ring substituted with a chloro group at the 3-position and a 3-methyl-1H-pyrazol-1-yl group at the 6-position.
Applications De Recherche Scientifique
3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of coordination complexes with metals like ruthenium, which have applications in catalysis and materials development.
Biological Studies: It is studied for its interactions with biological macromolecules, such as DNA and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
Target of Action
It has been found that similar compounds interact with dna
Mode of Action
It has been observed that similar compounds interact with dna . These compounds bind to DNA, potentially causing changes in its structure and function . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The interaction of similar compounds with dna suggests that they may affect genetic expression and replication .
Result of Action
Similar compounds have shown cytotoxic effects against certain cancer cells
Analyse Biochimique
Biochemical Properties
3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with calf thymus DNA (CT-DNA) through minor groove binding . Additionally, it forms adducts with glutathione, indicating its potential role in redox reactions . These interactions suggest that 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can influence biochemical pathways involving DNA and redox-active molecules.
Cellular Effects
The effects of 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine on various cell types and cellular processes are noteworthy. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits cytotoxic effects against certain cancer cell lines, such as MCF-7 breast cancer cells . The compound’s ability to bind to DNA and interact with glutathione suggests that it can modulate cellular redox states and influence gene expression patterns.
Molecular Mechanism
At the molecular level, 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine exerts its effects through specific binding interactions with biomolecules. It binds to DNA, particularly in the minor groove, and displaces other molecules such as Hoechst 33,258 . This binding can lead to changes in DNA structure and function, potentially affecting gene expression. Additionally, the compound’s interaction with glutathione involves the formation of S-coordinated adducts, which can influence redox balance and enzyme activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine over time are important considerations in laboratory settings. Studies have shown that the compound exhibits good solvolysis stability in PBS buffer or DMSO over 24 hours Long-term effects on cellular function, observed in in vitro studies, include sustained cytotoxicity against cancer cells
Dosage Effects in Animal Models
The effects of 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytotoxicity and potential adverse effects. For instance, while moderate doses exhibit cytotoxic effects against cancer cells, higher doses may lead to toxicity in normal cells . Understanding the dosage thresholds and toxic effects is crucial for the safe application of this compound in research and therapeutic contexts.
Metabolic Pathways
3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of redox reactions and DNA repair mechanisms. The compound’s ability to form adducts with glutathione suggests its involvement in detoxification pathways . Additionally, its interaction with DNA indicates a role in genetic regulation and repair processes.
Transport and Distribution
The transport and distribution of 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to DNA and form adducts with glutathione suggests that it can be localized in the nucleus and cytoplasm . These interactions can affect the compound’s localization and accumulation within specific cellular compartments.
Subcellular Localization
3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine exhibits specific subcellular localization patterns. It is primarily localized in the nucleus, where it binds to DNA and influences gene expression . Additionally, its interaction with glutathione suggests that it may also be present in the cytoplasm, where it can participate in redox reactions and detoxification processes. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 3-methyl-1H-pyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridazine derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-6-(1H-pyrazol-1-yl)pyridazine: Similar structure but lacks the methyl group on the pyrazole ring.
3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: Contains an iodine atom instead of a methyl group.
3-chloro-6-(pyrrolidin-1-yl)pyridazine: Substituted with a pyrrolidine ring instead of a pyrazole ring.
Uniqueness
3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is unique due to the presence of the 3-methyl-1H-pyrazol-1-yl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to biological targets and its stability in various chemical environments .
Propriétés
IUPAC Name |
3-chloro-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-5-13(12-6)8-3-2-7(9)10-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFYZRLXPPXQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


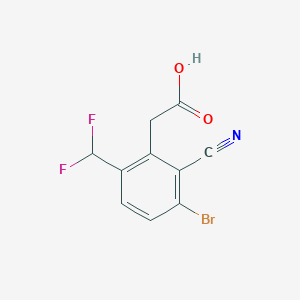

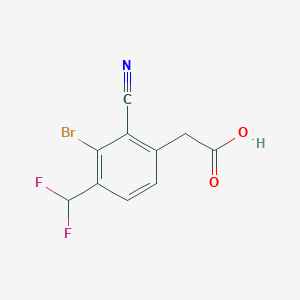
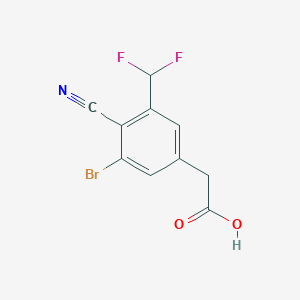
![Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-](/img/structure/B1416390.png)
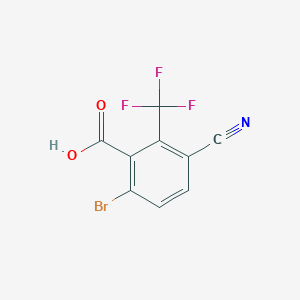
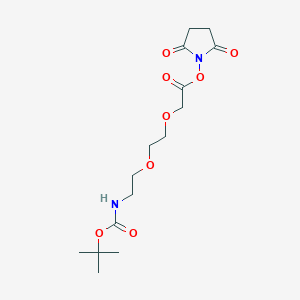
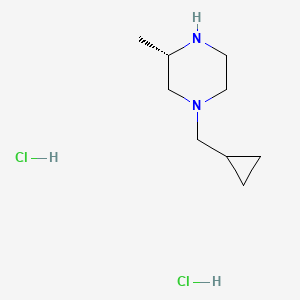
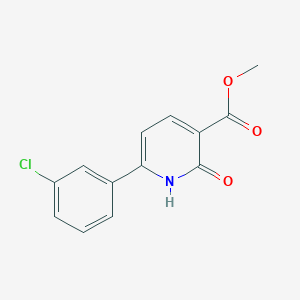
![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)
![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)
![3-[5-Fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B1416402.png)
